![molecular formula C22H24N2O5 B12171851 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B12171851.png)
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a methoxy-methyl-pyrrole moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Trimethoxybenzoyl Chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Coupling with Pyrrole Derivative: The trimethoxybenzoyl chloride is then reacted with a pyrrole derivative in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
For industrial-scale production, the process may involve:
Aromatic Substitution: Using p-cresol as a starting material, followed by bromination and nucleophilic substitution with sodium methoxide.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties by inhibiting tubulin polymerization and other molecular targets.
Biological Research: It is used to investigate the biological pathways involving trimethoxyphenyl groups.
Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. It also interacts with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and also targets tubulin.
Trimetrexate: A dihydrofolate reductase inhibitor used in chemotherapy.
Uniqueness
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to its combination of a trimethoxyphenyl group and a pyrrole moiety, which provides a distinct mechanism of action and potential for diverse biological activities .
Biological Activity
3,4,5-trimethoxy-N-[2-methoxy-5-methyl-4-(1H-pyrrol-1-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a unique structure characterized by three methoxy groups and a pyrrole moiety, which enhances its potential for biological activity, particularly in medicinal chemistry and pharmacology. This compound has garnered attention for its inhibitory effects on various biological targets associated with cancer progression.
Chemical Structure and Properties
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.4 g/mol
The presence of methoxy groups at the 3, 4, and 5 positions on the aromatic ring aids in its chemical properties, while the pyrrole ring contributes to its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant biological activity as an anticancer agent. Key findings include:
- Inhibition of Enzymes : The compound acts as an inhibitor of carbonic anhydrase and the Wnt/β-catenin signaling pathway, both crucial in tumor growth and metastasis.
- Multidrug Resistance : It has shown potent activity against multidrug-resistant cancer cells, suggesting its potential as a therapeutic agent in oncology.
The compound's mechanism involves binding to proteins involved in cancer progression. Interaction studies have demonstrated effective binding to target proteins, which is essential for its anticancer activity. Techniques such as docking studies have been employed to elucidate these interactions .
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3,4-dimethoxy-N-[2-methoxyphenyl]benzamide | Two methoxy groups; similar amide structure | Moderate anticancer activity |
N-[2-methoxyphenyl]-4-(1H-pyrrol-1-yl)benzamide | Lacks trimethoxy substitution | Potentially lower activity than target compound |
3-methoxy-N-[2-hydroxyphenyl]benzamide | One methoxy group; hydroxyl substitution | Different mechanism; less potent |
The tri-substituted methoxy groups combined with the pyrrole moiety enhance hydrophobic interactions and binding affinity towards biological targets compared to similar compounds.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Tubulin Polymerization Inhibition : In studies involving pyrrole derivatives, compounds similar to this compound demonstrated strong inhibition of tubulin polymerization and cancer cell growth. These compounds were found to be effective against P-glycoprotein-overexpressing cell lines .
- Hedgehog Signaling Pathway : Certain derivatives exhibited the ability to suppress the Hedgehog signaling pathway significantly, indicating their potential in treating cancers where this pathway is aberrantly activated .
- Antiproliferative Activity : Compounds derived from similar structures have shown potent antiproliferative effects in breast cancer cell lines (e.g., MCF-7), with significant induction of apoptosis observed at nanomolar concentrations .
Summary of Findings
The biological activity of this compound indicates its potential as a therapeutic agent against various cancers. Its unique structural features contribute to its efficacy in inhibiting critical pathways involved in tumor progression.
Properties
Molecular Formula |
C22H24N2O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(2-methoxy-5-methyl-4-pyrrol-1-ylphenyl)benzamide |
InChI |
InChI=1S/C22H24N2O5/c1-14-10-16(18(26-2)13-17(14)24-8-6-7-9-24)23-22(25)15-11-19(27-3)21(29-5)20(12-15)28-4/h6-13H,1-5H3,(H,23,25) |
InChI Key |
GHQJSJNTODYTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N2C=CC=C2)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.